5-Ethyl-4-thiouridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

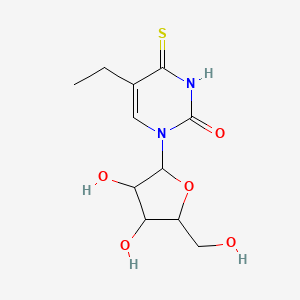

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTZNKYXHZOEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethyl-4-thiouridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-4-thiouridine, a modified pyrimidine (B1678525) nucleoside. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its structure, plausible synthetic routes, and potential biological applications based on the well-characterized related compound, 4-thiouridine (B1664626) (4sU).

Chemical Structure and Properties

This compound is a derivative of the nucleoside uridine (B1682114), featuring two key modifications: an ethyl group at the 5th position of the pyrimidine ring and a sulfur atom replacing the oxygen at the 4th position.[1] These modifications can influence the molecule's steric and electronic properties, potentially affecting its biological activity and utility as a research tool.

Quantitative Data

| Property | Value | Source |

| Chemical Formula | C11H16N2O5S | Calculated |

| Molecular Weight | 288.32 g/mol | Calculated |

| Parent Compound | 4-Thiouridine | [2][3] |

| Related Compound | 5-Ethyluridine (B1619342) | [4] |

Synthesis of this compound

A potential multi-step synthesis could involve:

-

Synthesis of 5-Ethyluracil (B24673): This can be achieved through methods such as the condensation of ethyl acetoacetate (B1235776) with urea (B33335) or the alkylation of uracil (B121893) with ethyl iodide.[6]

-

Ribosylation of 5-Ethyluracil: The synthesized 5-ethyluracil can then be coupled with a protected ribose derivative to form 5-ethyluridine.

-

Thionation of 5-Ethyluridine: The final step involves the conversion of the 4-oxo group of 5-ethyluridine to a 4-thio group. This is commonly achieved using reagents like Lawesson's reagent.

An alternative approach, as suggested by the synthesis of other 5-substituted 4-thiouridines, involves the activation of the C4 position of a pre-synthesized 5-ethyluridine followed by condensation with a sulfur source like thioacetic acid.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, the protocols for the synthesis and application of the parent compound, 4-thiouridine, are well-established and would likely be adaptable.

General Synthesis of 4-Thiouridine from Uridine

A common method for synthesizing 4-thiouridine from uridine involves a three-step process:

-

Acetylation of Hydroxyl Groups: The hydroxyl groups of uridine are protected by acetylation.

-

Thionation: The 4-oxo group is converted to a 4-thio group using a thionating agent such as Lawesson's reagent.

-

Deacetylation: The protecting acetyl groups are removed to yield 4-thiouridine.

Metabolic Labeling of RNA with 4-Thiouridine

4-thiouridine is widely used for the metabolic labeling of newly transcribed RNA.[7] A general protocol involves:

-

Cell Culture: Cells of interest are cultured to the desired confluency.

-

Labeling: The cell culture medium is replaced with a medium containing 4-thiouridine. The optimal concentration and labeling time depend on the cell type and experimental goals.

-

RNA Extraction: Total RNA is extracted from the cells using standard methods like TRIzol reagent.[7]

-

Isolation of Labeled RNA: The 4sU-labeled RNA can be isolated through biotinylation of the thiol group, followed by affinity purification with streptavidin-coated beads.[7]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, based on its structural similarity to 4-thiouridine, it is anticipated to function as a metabolic label for RNA.

Metabolic Labeling and RNA Dynamics

Like 4-thiouridine, this compound is likely taken up by cells and incorporated into newly synthesized RNA in place of uridine.[7] This allows for the temporal tracking of RNA synthesis and degradation. The ethyl group at the 5-position may influence the efficiency of its incorporation by RNA polymerases or its recognition by other cellular machinery.

The general pathway for the metabolic labeling of RNA with 4-thiouridine is as follows:

Potential Applications in Research and Drug Development

The ability to metabolically label RNA makes this compound a potentially valuable tool for:

-

Studying RNA Synthesis and Turnover: By pulse-labeling cells, researchers can measure the rates of transcription and degradation of specific RNAs.

-

Identifying RNA-Protein Interactions: The thiol group in the incorporated nucleoside can be used for crosslinking to interacting proteins, enabling their identification.

-

Investigating RNA Localization and Transport: Labeled RNA can be visualized to study its subcellular localization and movement.

The ethyl group at the 5-position may offer advantages over the unsubstituted 4-thiouridine, such as altered enzymatic recognition or improved crosslinking efficiency, which warrants further investigation.

Conclusion

This compound is a modified nucleoside with the potential to be a valuable tool in molecular biology and drug development. While specific data on this compound is scarce, its structural relationship to 4-thiouridine provides a strong foundation for understanding its likely properties and applications. Further research is needed to fully characterize its synthesis, biological activity, and potential advantages as a molecular probe.

References

- 1. amsbio.com [amsbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Ethyluridine | C11H16N2O6 | CID 146980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Substituted 4-Thiouridines, 4-Thio-2'-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of 5-Ethynyluridine (5-EU) in RNA Labeling

Introduction

Metabolic labeling of nascent RNA is a powerful tool for studying the dynamics of gene expression, including transcription, RNA processing, and turnover. 5-Ethynyluridine (5-EU) is a widely used nucleoside analog for this purpose. This guide provides a comprehensive overview of the mechanism of action of 5-EU, detailed experimental protocols, quantitative data for experimental design, and a discussion of key considerations, including its potential for off-target DNA labeling. It is important to note that while the prompt requested information on "5-Ethyl-4-thiouridine," the scientifically prevalent and relevant compound for this application is 5-Ethynyluridine (5-EU). This guide will focus on 5-EU.

Mechanism of Action of 5-Ethynyluridine (5-EU)

5-EU is a cell-permeable analog of uridine (B1682114) that contains a terminal alkyne group.[1] Once inside the cell, it is metabolized by the endogenous nucleotide salvage pathway and converted into 5-EU triphosphate (5-EUTP). This triphosphate form is then utilized as a substrate by cellular RNA polymerases (I, II, and III) and incorporated into newly transcribed RNA in place of uridine.[2][3]

The key to 5-EU's utility lies in its ethynyl (B1212043) group, which is a small, bio-orthogonal chemical handle. This handle does not significantly perturb cellular processes but can be specifically and efficiently labeled in a subsequent step using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][4] This reaction allows for the covalent attachment of various reporter molecules, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification and subsequent sequencing analysis.[1][5]

A critical consideration is the potential for 5-EU to be converted into its deoxyribonucleotide counterpart by ribonucleotide reductase, leading to its incorporation into DNA.[6] This has been observed in some organisms and proliferating cells and can be a source of background signal.[7] Therefore, appropriate controls, such as RNase treatment, are essential to ensure the specificity of RNA labeling.[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5-EU Incorporation

The following diagram illustrates the cellular uptake and metabolic conversion of 5-EU, leading to its incorporation into nascent RNA.

References

- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

The Advent of Thiouridines in Transcriptome Analysis: A Technical Guide to 4-Thiouridine as a Research Tool

Disclaimer: This guide focuses on the discovery, development, and application of 4-thiouridine (B1664626) (4sU) as a pivotal research tool for studying RNA dynamics. Extensive searches for "5-Ethyl-4-thiouridine" did not yield specific research literature, suggesting it may be a novel, less-documented compound, or a possible misnomer for the widely-used 4-thiouridine or other 5-position modified uridine (B1682114) analogs. Given the comprehensive body of research on 4sU and its foundational role in transcriptomics, this guide will detail its properties and applications as a representative thiolated uridine analog.

Introduction

The study of gene expression has been revolutionized by techniques that allow for the precise measurement of RNA synthesis and decay. Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful strategy to capture the dynamic nature of the transcriptome. Among these analogs, 4-thiouridine (4sU) has become an invaluable tool for researchers, scientists, and drug development professionals.[1][2] When introduced to cells, 4sU is readily taken up and incorporated into newly transcribed RNA in place of uridine.[1][2] This substitution introduces a thiol group, a unique chemical handle that enables the selective isolation and analysis of newly synthesized RNA.[1][3] This technical guide provides an in-depth overview of the discovery, development, and application of 4-thiouridine as a research tool, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Discovery and Development

The utility of 4-thiouridine as a metabolic label stems from its efficient incorporation into nascent RNA and the unique chemical properties of the thio-group.[1][3] Early studies demonstrated that cells could uptake 4sU and convert it into 4-thiouridine triphosphate (4sUTP), which is then utilized by RNA polymerases.[3] The presence of the thiol group allows for specific chemical reactions that do not affect the native RNA population, enabling the separation of newly transcribed RNA from pre-existing RNA.[3] This has led to the development of several high-throughput sequencing-based methods, such as SLAM-seq and TUC-seq, which leverage 4sU labeling to provide a global view of RNA synthesis and decay rates.[3]

Mechanism of Action and Cellular Processing

The core principle behind 4sU-based RNA labeling is its metabolic conversion and incorporation into RNA, followed by selective chemical modification.

Caption: Cellular uptake and metabolic pathway of 4-thiouridine (4sU).

Once incorporated, the thiol group on the 4sU-labeled RNA can be biotinylated, allowing for the specific capture of these molecules using streptavidin-coated beads.[2] This process effectively separates the newly synthesized transcriptome from the total RNA pool.

Quantitative Data

The successful application of 4sU labeling requires careful consideration of its concentration and potential cellular perturbations. The following tables summarize key quantitative data from the literature.

| Parameter | Cell Type | Concentration | Incubation Time | Effect | Reference |

| Recommended Concentration | Various | 100 µM - 1 mM | 15 min - 24 h | Optimal for RNA labeling with consideration for cytotoxicity and RNA half-life. | [4] |

| Cytotoxicity | HEK293T | 50 µM | 30 min | Some prodrugs showed increased cytotoxicity. | [3] |

| Various | > 50 µM | Extended | Inhibition of rRNA synthesis and processing.[1][4][5][6] | [1][4][5][6] | |

| Various | > 100 µM | > 12 h | Potential for adverse effects. | [4] | |

| rRNA Synthesis Inhibition | U2OS | > 50 µM | Not specified | Inhibition of 47S rRNA production and processing. | [6] |

| Incorporation Rate | Mammalian cells | 500 µM | 2 h | 0.5% to 2.3% median incorporation rate. | [1] |

| Mammalian cells | 100 µM | 24 h | 0.5% to 2.3% median incorporation rate. | [1] |

Experimental Protocols

Metabolic Labeling of Nascent RNA with 4-Thiouridine

This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells.

Materials:

-

4-thiouridine (4sU) solution (e.g., 50 mM in sterile, RNase-free water)

-

Complete cell culture medium

-

Cultured mammalian cells (70-80% confluent)

-

TRIzol reagent or other cell lysis buffer

Procedure:

-

Prepare the 4sU-containing culture medium by adding the 4sU stock solution to the pre-warmed complete medium to the desired final concentration (e.g., 100 µM).

-

Aspirate the existing medium from the cultured cells.

-

Add the 4sU-containing medium to the cells.

-

Incubate the cells for the desired labeling period (pulse time). This can range from minutes to hours depending on the experimental goals.

-

To stop the labeling, aspirate the 4sU-containing medium and immediately add TRIzol reagent to lyse the cells and stabilize the RNA.

-

Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.

Biotinylation of 4sU-labeled RNA

This protocol outlines the chemical modification of the thiol group in 4sU-labeled RNA with biotin (B1667282).

Materials:

-

Total RNA containing 4sU-labeled species

-

Biotin-HPDP (N-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide)

-

Dimethylformamide (DMF)

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

RNase-free water

Procedure:

-

Prepare a 1 mg/mL stock solution of Biotin-HPDP in DMF.

-

In an RNase-free tube, combine the total RNA (e.g., 50-100 µg), 10x Biotinylation Buffer, and Biotin-HPDP. A typical ratio is 2 µL of 1 mg/mL Biotin-HPDP per 1 µg of RNA.

-

Bring the final reaction volume to a suitable volume with RNase-free water.

-

Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation.

-

After incubation, the biotinylated RNA can be purified from the unreacted biotin by methods such as chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.

Isolation of Biotinylated RNA using Streptavidin Beads

This protocol describes the enrichment of biotinylated, newly synthesized RNA.

Materials:

-

Biotinylated total RNA

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., high salt, low salt, and Tris-based buffers)

-

Elution buffer (containing a reducing agent like DTT to cleave the disulfide bond in Biotin-HPDP)

Procedure:

-

Resuspend the streptavidin beads in a binding buffer.

-

Add the biotinylated RNA to the beads and incubate at room temperature with rotation to allow binding.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant (unlabeled RNA).

-

Wash the beads several times with a series of wash buffers to remove non-specifically bound RNA.

-

Elute the captured RNA from the beads by adding the elution buffer and incubating. The reducing agent will cleave the bond between biotin and the RNA.

-

Collect the supernatant containing the enriched, newly synthesized RNA.

-

The isolated RNA can then be used for downstream applications such as qRT-PCR or RNA sequencing.

Caption: Experimental workflow for the isolation of 4sU-labeled nascent RNA.

Applications in Research and Drug Development

The ability to isolate and quantify newly synthesized RNA has profound implications for various research areas:

-

Transcriptional Dynamics: 4sU labeling allows for the direct measurement of transcription rates and how they change in response to stimuli, such as drug treatment or developmental cues.

-

RNA Stability: By performing pulse-chase experiments, where cells are labeled with 4sU for a period and then transferred to a medium with unlabeled uridine, the decay rates of specific transcripts can be determined.

-

Mechanism of Action Studies: For drug development, 4sU labeling can elucidate how a compound affects gene expression at the level of transcription, providing insights into its mechanism of action.

-

Splicing Analysis: Investigating the kinetics of pre-mRNA splicing by analyzing the appearance of spliced and unspliced transcripts in the newly synthesized RNA population.[1]

Potential Artifacts and Considerations

While a powerful tool, it is crucial to be aware of potential artifacts associated with 4sU labeling:

-

Cytotoxicity and Cellular Stress: As indicated in the quantitative data, high concentrations or long exposure times to 4sU can be toxic to cells and may induce a nucleolar stress response, inhibiting rRNA synthesis.[4][5][6] It is therefore essential to optimize the labeling conditions for each cell type and experimental setup.

-

Splicing Inhibition: Some studies have shown that high levels of 4sU incorporation can interfere with pre-mRNA splicing efficiency, particularly for introns with weak splice sites.[1]

-

Structural Perturbations: The substitution of oxygen with sulfur can subtly alter the structure of the RNA, which may affect RNA-protein interactions or RNA secondary structure.[1]

Conclusion

4-Thiouridine has become an indispensable tool in the molecular biologist's toolkit, enabling a deeper understanding of the dynamic lifecycle of RNA. By providing a means to specifically label and isolate newly transcribed RNA, 4sU has opened the door to genome-wide studies of transcription, RNA processing, and decay. While researchers should be mindful of the potential for cellular perturbations, carefully designed experiments with appropriate controls can yield invaluable insights into the regulation of gene expression in health and disease, and in response to therapeutic interventions. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful technology.

References

- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing 5-Ethyl-4-thiouridine for Advanced Studies of RNA Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the application of 4-thiouridine (B1664626) (4sU) for studying RNA dynamics. Extensive research for "5-Ethyl-4-thiouridine" yielded minimal specific information regarding its use in metabolic labeling of RNA. The available literature predominantly points to 4-thiouridine as the standard thiol-modified uridine (B1682114) analog for the techniques described herein. It is plausible that "this compound" is a less common derivative or a potential misnomer for the widely used 4sU. The principles, protocols, and data presented are based on the established use of 4sU and are expected to be largely applicable to a similar 5-substituted analog, though empirical validation would be required.

Introduction: Unveiling RNA Dynamics with Thiol-Modified Nucleosides

The steady-state level of any given RNA is a dynamic equilibrium between its synthesis, processing, and degradation. Traditional RNA sequencing provides a static snapshot of the transcriptome, masking the underlying kinetics. Metabolic labeling with nucleoside analogs allows for the temporal tracking of newly synthesized RNA, providing profound insights into the life cycle of transcripts. 4-thiouridine (4sU) is a cell-permeable uridine analog that is efficiently incorporated into nascent RNA transcripts by cellular machinery.[1][2] The substitution of the oxygen at position 4 with a sulfur atom introduces a unique chemical handle for the specific isolation or modification of newly transcribed RNA without significantly perturbing cellular processes at appropriate concentrations.[3][4][5]

This guide details the core principles and methodologies for using 4sU to investigate RNA dynamics, with a focus on its application in cutting-edge sequencing techniques like SLAM-seq.

Mechanism of Action and Cellular Incorporation

Once introduced to cell culture media, 4sU is taken up by cells via nucleoside transporters.[3][4] Inside the cell, it is phosphorylated by the endogenous nucleotide salvage pathway to form 4-thiouridine triphosphate (s4UTP). This modified nucleotide is then utilized by RNA polymerases as a substrate in place of uridine triphosphate (UTP) for the synthesis of new RNA molecules. The thiol group in the incorporated 4sU does not significantly alter the RNA structure or its interaction with most RNA-binding proteins, making it a minimally perturbative label.[6]

Signaling Pathway: Cellular Processing of 4-thiouridine

Caption: Metabolic activation of 4-thiouridine within the cell.

Quantitative Data: Labeling Efficiency and Cytotoxicity

The efficiency of 4sU incorporation and its potential impact on cellular health are critical considerations for experimental design. These parameters can vary depending on the cell type, 4sU concentration, and labeling duration.

| Parameter | Cell Type | 4sU Concentration | Labeling Time | Observation | Reference |

| Incorporation Rate | Mammalian Cells | 100 µM - 1 mM | 15 min - 24 h | Optimal incorporation ranges from 1% to 10% of total uridine. | [6] |

| rRNA Synthesis | Human U2OS Cells | > 50 µM | Not specified | Inhibition of 47S rRNA production and processing. | [7] |

| rRNA Synthesis | Human U2OS Cells | 100 µM | Not specified | Reduces 47S rRNA levels by ~75% and processing by ~60%. | [7] |

| Nucleolar Stress | Human Cells | > 50 µM | Not specified | Triggers a nucleolar stress response, including translocation of NPM1 and induction of p53. | [7] |

| Cytotoxicity | Various | High concentrations (>100 µM) | Extended periods (>12h) | Can affect cell viability and inhibit proliferation. | [8] |

Experimental Protocols

Metabolic Labeling of Nascent RNA with 4-thiouridine

This protocol is a general guideline for labeling adherent mammalian cells. Optimization of 4sU concentration and incubation time is recommended for each cell line and experimental goal.[1][2]

Materials:

-

4-thiouridine (4sU) powder

-

Sterile, RNase-free water or DMSO for stock solution

-

Complete cell culture medium

-

Adherent cells at 70-80% confluency

Procedure:

-

Prepare a sterile 50 mM stock solution of 4sU in RNase-free water or DMSO. Store in small aliquots at -20°C and thaw only once before use.[1][2]

-

Warm the complete cell culture medium to 37°C.

-

Add the 4sU stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 100 µM). Mix thoroughly.

-

Aspirate the old medium from the cultured cells.

-

Gently add the 4sU-containing medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 15 minutes for nascent transcripts, or longer for decay studies) under standard culture conditions (37°C, 5% CO2).

-

To stop the labeling, aspirate the 4sU-containing medium and proceed immediately with cell lysis using a reagent like TRIzol, which also inactivates RNases.

SLAM-seq: Thiol(SH)-linked Alkylation for Metabolic Sequencing

SLAM-seq is a powerful technique that identifies incorporated 4sU nucleotides as T-to-C conversions in sequencing data, enabling the quantification of newly synthesized transcripts without the need for biochemical enrichment.

Experimental Workflow:

Caption: The experimental workflow for SLAM-seq.

Protocol Overview:

-

Metabolic Labeling: Label cells with 4sU as described in protocol 4.1.

-

RNA Extraction: Isolate total RNA from the labeled cells using a standard method (e.g., TRIzol extraction followed by column purification).

-

Thiol-Alkylation:

-

Treat the total RNA with iodoacetamide (IAA). The IAA covalently attaches a carboxyamidomethyl group to the thiol group of the incorporated 4sU.

-

This alkylation step is crucial as it alters the base-pairing properties of the modified uridine.

-

-

Reverse Transcription and Library Preparation:

-

During the reverse transcription step of RNA-seq library preparation, the reverse transcriptase enzyme preferentially incorporates a guanine (B1146940) (G) opposite the alkylated 4sU, instead of the usual adenine (B156593) (A).

-

-

Sequencing and Data Analysis:

-

The resulting cDNA library is sequenced.

-

Bioinformatic analysis is then used to align the sequencing reads to a reference genome/transcriptome and identify positions where a thymine (B56734) (T) in the reference corresponds to a cytosine (C) in the sequencing reads. These T>C conversions mark the sites of 4sU incorporation.

-

Applications in RNA Dynamics and Drug Discovery

The ability to distinguish newly synthesized RNA from the pre-existing pool has numerous applications:

-

Measuring RNA Synthesis and Decay Rates: Pulse-chase experiments, where cells are labeled with 4sU for a short period (pulse) and then transferred to a medium with unlabeled uridine (chase), allow for the direct measurement of transcript half-lives on a genome-wide scale.

-

Dissecting Gene Expression Regulation: Researchers can determine whether changes in gene expression following a specific stimulus (e.g., drug treatment) are due to altered transcription rates or changes in RNA stability.[9]

-

Studying RNA Processing: By analyzing the kinetics of intron removal from 4sU-labeled pre-mRNAs, the efficiency and regulation of splicing can be investigated.

-

Target Identification and Validation in Drug Discovery: The effect of a compound on the transcriptional output of specific genes can be rapidly assessed. This allows for the identification of on-target and off-target effects and provides insights into the compound's mechanism of action.

Logical Relationship: Differentiating Transcription vs. Stability

Caption: Using 4sU labeling to discern the mechanism of gene expression changes.

Conclusion

Metabolic labeling with 4-thiouridine provides a robust and versatile framework for the quantitative analysis of RNA dynamics. From fundamental research into gene regulation to preclinical drug development, the ability to track the lifecycle of RNA molecules offers a level of resolution unattainable with conventional transcriptomic methods. As sequencing technologies and bioinformatic tools continue to evolve, the applications of 4sU-based methodologies are poised to further expand our understanding of the intricate and dynamic world of the transcriptome.

References

- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

The Incorporation of 5-Ethyl-4-thiouridine into Nascent RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic labeling of nascent RNA using the uridine (B1682114) analog, 5-Ethyl-4-thiouridine (E-4-S-U). While direct studies on this compound are limited, this document outlines the well-established mechanism of incorporation for the closely related and widely used analog, 4-thiouridine (B1664626) (4sU). It is presumed that E-4-S-U follows a similar intracellular pathway. This guide details the cellular uptake, enzymatic conversion to its active triphosphate form, and subsequent incorporation into newly transcribed RNA by RNA polymerases. Furthermore, it presents key quantitative data, detailed experimental protocols for nascent RNA labeling, and visual diagrams of the metabolic pathway and experimental workflow to facilitate the application of this powerful technique in research and drug development.

Introduction

Metabolic labeling of newly synthesized RNA is a powerful tool for studying the dynamics of gene expression, including transcription rates, RNA processing, and turnover.[1][2][3][4][5] Uridine analogs that can be incorporated into nascent RNA transcripts serve as chemical handles for their subsequent isolation and analysis. 4-thiouridine (4sU) is a widely used uridine analog for this purpose.[1][2][3][4][5][6][7] This guide focuses on the incorporation of a related analog, this compound (E-4-S-U). By leveraging the extensive knowledge of 4sU metabolism, we can infer the pathway of E-4-S-U incorporation.

The introduction of a thiol group at the 4-position of the uridine base allows for specific chemical reactions, enabling the biotinylation and subsequent enrichment of the labeled RNA. The ethyl group at the 5-position may offer altered properties, such as modified enzymatic recognition or different crosslinking characteristics, though further research is needed to fully elucidate these aspects.

The Metabolic Pathway of this compound

The incorporation of this compound into nascent RNA is a multi-step process that relies on endogenous cellular machinery. The pathway can be broken down into three main stages: cellular uptake, anabolic conversion to the triphosphate form, and RNA polymerase-mediated incorporation.

Cellular Uptake

Exogenously supplied this compound, as a nucleoside, is transported into the cell. For the analogous 4-thiouridine, this uptake is mediated by nucleoside transporters.[1][7] Cell lines like HEK293 and HeLa, which express high levels of uridine transporters such as SLC29A1 and SLC29A2, readily take up 4sU.[1][7] It is highly probable that E-4-S-U utilizes the same transport mechanisms.

Anabolic Conversion to this compound Triphosphate

Once inside the cell, this compound must be converted into its active triphosphate form, this compound triphosphate (E-4-S-UTP), to be recognized as a substrate by RNA polymerases. This conversion is a sequential three-step phosphorylation process catalyzed by cellular kinases:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (E-4-S-UMP). This initial phosphorylation is often the rate-limiting step in the anabolic pathway.[1][7]

-

Diphosphorylation: E-4-S-UMP is then converted to this compound diphosphate (B83284) (E-4-S-UDP).

-

Triphosphorylation: Finally, E-4-S-UDP is phosphorylated to the active this compound triphosphate (E-4-S-UTP).

This pathway is analogous to the salvage pathway for natural pyrimidine (B1678525) nucleosides.

Incorporation into Nascent RNA

The resulting E-4-S-UTP competes with the endogenous uridine triphosphate (UTP) pool for incorporation into newly synthesized RNA transcripts by RNA polymerases (I, II, and III).[2] The polymerase recognizes E-4-S-UTP as an analog of UTP and incorporates it into the elongating RNA chain opposite to adenosine (B11128) residues in the DNA template.

Quantitative Data

The efficiency of labeling and potential cellular perturbations are critical considerations for designing metabolic labeling experiments. The following tables summarize key quantitative parameters, primarily derived from studies on 4sU, which should serve as a valuable starting point for optimizing the use of E-4-S-U.

| Parameter | Value | Cell Type | Notes | Reference |

| Labeling Concentration | 10 µM - 500 µM | Various | Concentration should be optimized for each cell line and experimental goal to balance labeling efficiency and potential cytotoxicity. | [2][5] |

| Labeling Time | 15 min - 24 h | Various | Shorter times are used to label newly transcribed RNA, while longer times can be used for RNA stability studies. | [6] |

| Incorporation Rate | 0.5% - 2.3% | Mammalian cells | This is the median incorporation rate for 4sU at concentrations of 100 µM for 24h or 500 µM for 2h. | [5] |

| Inhibition of rRNA Synthesis | > 50 µM | Human cells | High concentrations of 4sU can inhibit the production and processing of ribosomal RNA. | [2] |

Table 1: Quantitative Parameters for Thiouridine-based RNA Labeling

Experimental Protocols

The following section provides a general methodology for the metabolic labeling and isolation of nascent RNA using a thiouridine analog.

Metabolic Labeling of Nascent RNA in Cell Culture

-

Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare the required volume of culture medium containing the desired final concentration of this compound. It is recommended to prepare a stock solution of E-4-S-U in an appropriate solvent (e.g., sterile RNase-free water or DMSO).

-

Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium. Incubate the cells for the desired duration under standard culture conditions.

-

Cell Lysis: After incubation, aspirate the labeling medium and immediately lyse the cells using a reagent suitable for RNA extraction, such as TRIzol.[4]

Isolation of Total RNA

-

Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).

-

Resuspend the final RNA pellet in RNase-free water.

Biotinylation of Thiol-Containing RNA

-

Reaction Setup: In a tube, combine the total RNA, a biotinylating reagent such as Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), and the appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature with rotation for 1.5 to 2 hours.

-

Purification: Remove excess, unreacted biotin (B1667282) by performing a chloroform (B151607) extraction and subsequent isopropanol precipitation of the RNA.

Enrichment of Biotinylated Nascent RNA

-

Binding to Streptavidin Beads: Resuspend the biotinylated RNA in a suitable binding buffer and add streptavidin-coated magnetic beads.

-

Incubation: Incubate to allow the biotinylated RNA to bind to the streptavidin beads.

-

Washing: Wash the beads several times with appropriate wash buffers to remove non-biotinylated RNA.

-

Elution: Elute the captured nascent RNA from the beads by adding a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in the Biotin-HPDP linker.

Potential Considerations and Off-Target Effects

While metabolic labeling with thiouridine analogs is a powerful technique, it is important to be aware of potential perturbations to cellular processes. High concentrations of 4sU have been shown to:

-

Inhibit rRNA synthesis and processing: This can lead to nucleolar stress.[2]

-

Affect pre-mRNA splicing: The incorporation of 4sU can interfere with splicing efficiency, particularly for introns with weak splice sites.[5]

-

Induce a p53 response and inhibit proliferation. [2]

It is crucial to perform control experiments and to use the lowest effective concentration of the labeling reagent to minimize these off-target effects.

Conclusion

The metabolic labeling of nascent RNA with this compound is presumed to follow the well-characterized pathway of 4-thiouridine, involving cellular uptake, sequential phosphorylation to its active triphosphate form, and incorporation into newly synthesized RNA by RNA polymerases. This technique provides a robust method for isolating and analyzing the dynamic landscape of the transcriptome. By carefully considering the experimental parameters and potential cellular effects, researchers can effectively employ this approach to gain valuable insights into the regulation of gene expression. Further studies are warranted to fully characterize the specific properties and potential advantages of the 5-ethyl modification.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Metabolic Labeling with 5-Ethyl-4-thiouridine (5-EU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling with nucleoside analogs has become an indispensable tool for elucidating the dynamics of RNA synthesis, processing, and decay. Among these analogs, 5-Ethyl-4-thiouridine (5-EU), a non-natural pyrimidine (B1678525) analog, has gained prominence for its utility in tracking nascent RNA. This technical guide provides a comprehensive overview of the 5-EU metabolic labeling process, from its fundamental principles to detailed experimental protocols and data analysis considerations. We delve into the mechanism of 5-EU incorporation, the highly efficient "click" chemistry used for its detection, and its applications in studying transcriptional regulation in various biological contexts, including the analysis of key signaling pathways. This guide aims to equip researchers with the knowledge and methodologies necessary to effectively employ 5-EU in their investigations of RNA metabolism.

Core Principles of 5-EU Metabolic Labeling

This compound (5-EU) is a synthetic analog of uridine (B1682114) that can be readily taken up by cells. Once inside the cell, it is converted into 5-EU triphosphate (5-EUTP) by the cellular nucleotide salvage pathway. This modified nucleotide is then incorporated into newly transcribed RNA by RNA polymerases in place of the natural uridine triphosphate (UTP). The key feature of 5-EU is the presence of a terminal alkyne group, which serves as a bioorthogonal handle for subsequent detection.[1]

The detection of 5-EU-labeled RNA is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This reaction forms a stable triazole linkage between the alkyne group on the 5-EU and an azide-containing reporter molecule, such as a fluorophore or biotin.[2][4][5][6] This method offers high sensitivity and low background, making it suitable for a wide range of applications, from fluorescence microscopy to high-throughput sequencing.[2]

It is important to note that while 5-EU is a powerful tool, researchers should be aware of potential off-target effects. Studies have shown that under certain conditions, 5-EU can be incorporated into DNA, which could affect the interpretation of results.[7] Therefore, appropriate controls are essential to ensure the specificity of RNA labeling.

Quantitative Data on 5-EU Labeling

The efficiency of 5-EU incorporation and its potential cytotoxicity are critical parameters to consider when designing experiments. The following tables summarize key quantitative data related to 5-EU metabolic labeling.

Table 1: 5-EU Incorporation Efficiency

| Parameter | Value | Cell Line/System | Reference |

| Substitution Rate | ~1% | Mammalian Cells | [8] |

| Incorporation Time | Detectable within 15 minutes | Mammalian Cells | [8] |

Table 2: Cytotoxicity of 5-EU (Illustrative IC50 Values)

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |

| HeLa | Cisplatin | 48 | 21.3 | [13] |

| A549 | Cisplatin | 48 | 15.1 | [13] |

| HEK293 | (Data not available for 5-EU) | - | - |

Table 3: Representative RNA Half-Life Data from Pulse-Chase Experiments

5-EU pulse-chase experiments coupled with high-throughput sequencing (EU-seq) can provide genome-wide measurements of RNA decay rates. The following is an illustrative example of how RNA half-life data can be presented.

| Gene | Half-life (hours) - Condition A | Half-life (hours) - Condition B | Fold Change |

| MYC | 0.5 | 0.8 | 1.6 |

| GAPDH | >12 | >12 | - |

| FOS | 0.3 | 0.4 | 1.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-EU metabolic labeling.

General Workflow for 5-EU Labeling and Detection

The overall process involves incubating cells with 5-EU, followed by fixation, permeabilization, and the click chemistry reaction to attach a fluorescent probe.

Detailed Protocol for 5-EU Pulse-Chase Experiment to Measure RNA Half-Life

This protocol allows for the determination of RNA decay rates by labeling a cohort of newly synthesized RNA and monitoring its abundance over time.[14][15][16]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

5-EU stock solution (e.g., 100 mM in DMSO)

-

Uridine stock solution (e.g., 100 mM in water)

-

TRIzol reagent

-

RNA purification kit

-

Click chemistry reagents (e.g., Click-iT™ Nascent RNA Capture Kit)

-

Reagents for downstream analysis (e.g., qRT-PCR or NGS library preparation)

Procedure:

-

Pulse with 5-EU:

-

Culture cells to the desired confluency.

-

Add 5-EU to the culture medium to a final concentration of 0.1-1 mM.

-

Incubate for a short period (e.g., 1-4 hours) to label newly transcribed RNA.

-

-

Chase with Uridine:

-

Remove the 5-EU containing medium.

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to chase the 5-EU label.

-

-

Time-Point Collection:

-

Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).

-

-

RNA Isolation:

-

Lyse the cells at each time point using TRIzol reagent and purify total RNA according to the manufacturer's protocol.[10]

-

-

Enrichment of 5-EU Labeled RNA:

-

Perform a click reaction to biotinylate the 5-EU-containing RNA.

-

Enrich the biotinylated RNA using streptavidin-coated magnetic beads.[10]

-

-

Quantification:

-

Data Analysis:

-

Calculate the RNA half-life by fitting the decay in RNA abundance over time to an exponential decay curve.

-

References

- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of RNAs uncovers hidden features and dynamics of the Arabidopsis thaliana transcriptome | bioRxiv [biorxiv.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. The Dynamics of Cytoplasmic mRNA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

Navigating RNA Dynamics: A Technical Guide to 5-Substituted Thiouridines for Metabolic Labeling

A Whitepaper on Preliminary Studies and Proof-of-Concept Experiments with 5-Ethyl-4-thiouridine and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Preliminary searches for "this compound" yielded limited specific data. This guide provides a comprehensive overview based on the closely related and extensively studied analog, 4-thiouridine (B1664626) (4sU), and the recently synthesized 5-ethynyl-4'-thiouridine. This approach offers valuable insights into the anticipated behavior and application of 5-substituted thiouridines in molecular biology and drug development.

Introduction: The Role of Modified Nucleosides in Transcriptome Analysis

The study of RNA synthesis, processing, and decay is fundamental to understanding gene expression dynamics. Metabolic labeling with modified nucleosides has emerged as a powerful technique to track RNA populations within cells.[1][2][3] 4-thiouridine (4sU), a photoreactive analog of uridine, is widely used for this purpose.[2][4] Upon introduction to cells, 4sU is incorporated into newly transcribed RNA.[1][3] This allows for the specific isolation and analysis of nascent transcripts, providing a dynamic view of the transcriptome that is not achievable with steady-state RNA analysis.[1][3][5] The development of 5-substituted analogs, such as 5-ethynyl-4'-thiouridine, represents a further advancement in this field, offering new possibilities for chemical functionalization and detection of newly synthesized RNA.[6]

Biochemical Profile and Mechanism of Action

5-substituted-4-thiouridines, like their parent compound 4sU, are expected to be recognized by cellular salvage pathways. Nucleoside transporters facilitate their uptake into the cell, where they are subsequently phosphorylated by uridine-cytidine kinases to the triphosphate form.[4][7] This triphosphate analog is then utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into nascent RNA in place of uridine.[4]

The key to the utility of these compounds lies in the thio-group at the 4-position, which provides a reactive handle for further chemical modification, and the substituent at the 5-position, which can be tailored for specific applications. For instance, the thiol group can be biotinylated for affinity purification of labeled RNA.[1]

Signaling Pathway of 4-thiouridine Metabolism and Incorporation

The metabolic pathway of 4sU involves cellular uptake, phosphorylation, and incorporation into RNA. The following diagram illustrates this process.

Caption: Metabolic activation of 4-thiouridine and its incorporation into nascent RNA.

Proof-of-Concept: 5-Ethynyl-4'-thiouridine for RNA Synthesis Detection

A recent study has demonstrated the synthesis and application of a novel 5-substituted 4'-thionucleoside, 5-ethynyl-4'-thiouridine, for monitoring RNA synthesis in proliferating HeLa cells.[6] This serves as a direct proof-of-concept for the utility of 5-substituted thiouridines. The ethynyl (B1212043) group provides a bioorthogonal handle for "click chemistry" reactions, allowing for the covalent attachment of fluorescent probes or affinity tags for the detection and isolation of newly synthesized RNA.[6]

Potential Cytotoxicity and Cellular Effects

It is crucial to consider the potential for cellular perturbation when using nucleoside analogs. High concentrations and prolonged exposure to 4sU have been shown to have cytotoxic effects, including the inhibition of rRNA synthesis and processing, which can trigger a nucleolar stress response.[8][9] This can lead to the induction of p53 and cell proliferation arrest.[9] Studies have also indicated that 4sU incorporation can affect pre-mRNA splicing, particularly for introns with weak splice sites.[10][11][12] Therefore, it is essential to optimize the concentration and labeling time for each cell type and experimental system to minimize these off-target effects.[8]

Quantitative Effects of 4-thiouridine on Cellular Processes

| Parameter | Cell Line | 4sU Concentration | Duration | Observed Effect | Reference |

| rRNA Synthesis | Human U2OS | > 50 µM | Not specified | Inhibition of 47S rRNA production and processing | [9] |

| Cell Proliferation | Human U2OS | > 50 µM | Not specified | Inhibition | [9] |

| p53 Induction | Human U2OS | > 50 µM | Not specified | Stabilization and induction | [9] |

| Pre-mRNA Splicing | HEK293 | 40 µM | 2 and 24 hours | Modest but statistically significant influence on a small number of alternative splicing events | [10] |

| Splicing Efficiency (in vitro) | Not applicable | 0-100% incorporation | Not applicable | Decreased splicing efficiency with increased 4sU incorporation | [10][11] |

Experimental Protocols

Metabolic Labeling of Nascent RNA with 4-thiouridine

This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells with 4sU.[1][3][13]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile, RNase-free water)

-

TRIzol reagent

-

Isopropanol

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

Procedure:

-

Culture cells to 70-80% confluency.

-

Prepare fresh culture medium containing the desired final concentration of 4sU (typically ranging from 10 µM to 500 µM, to be optimized).

-

Aspirate the old medium from the cells and replace it with the 4sU-containing medium.

-

Incubate the cells for the desired labeling period (ranging from 15 minutes to 24 hours, to be optimized).

-

To harvest, aspirate the labeling medium and add TRIzol reagent directly to the culture dish to lyse the cells.

-

Proceed with total RNA extraction according to the TRIzol manufacturer's protocol. This involves phase separation with chloroform, precipitation of RNA with isopropanol, and washing with 75% ethanol.

-

Resuspend the purified total RNA in RNase-free water.

Biotinylation and Purification of 4sU-labeled RNA

This protocol outlines the enrichment of 4sU-labeled RNA from the total RNA population.[1]

Materials:

-

Total RNA containing 4sU-labeled transcripts

-

EZ-Link Biotin-HPDP

-

Dimethylformamide (DMF)

-

Biotinylation buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.4)

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer (containing a reducing agent like DTT)

Procedure:

-

Dissolve Biotin-HPDP in DMF to prepare a stock solution.

-

In a reaction tube, mix the total RNA with biotinylation buffer and the Biotin-HPDP solution.

-

Incubate the reaction at room temperature for 1.5 hours to allow for the biotinylation of the thiol group on the 4sU.

-

Remove unincorporated biotin (B1667282) by chloroform extraction and ethanol precipitation.

-

Resuspend the biotinylated RNA in a binding buffer compatible with the streptavidin beads.

-

Incubate the RNA with pre-washed streptavidin magnetic beads to capture the biotinylated transcripts.

-

Wash the beads several times with wash buffers to remove non-specifically bound RNA.

-

Elute the purified 4sU-labeled RNA from the beads using an elution buffer containing a reducing agent to cleave the disulfide bond in the Biotin-HPDP linker.

-

Precipitate the eluted RNA to concentrate it and remove the elution buffer components.

-

Resuspend the purified nascent RNA in RNase-free water for downstream applications such as qRT-PCR or RNA sequencing.

Experimental Workflow for Nascent RNA Analysis

The following diagram provides a high-level overview of a typical experimental workflow for studying nascent RNA using 4sU labeling.

Caption: Workflow for the isolation and analysis of nascent RNA using 4sU labeling.

Future Directions and Conclusion

The development of novel 5-substituted-4-thiouridines, such as this compound, holds significant promise for advancing our ability to study transcriptome dynamics. These compounds can be engineered with specific functionalities at the 5-position to enable novel detection and manipulation strategies. The proof-of-concept with 5-ethynyl-4'-thiouridine paves the way for the exploration of other 5-substituted analogs.

References

- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

- 6. Biocatalytic Nucleobase Diversification of 4'-Thionucleosides and Application of Derived 5-Ethynyl-4'-thiouridine for RNA Synthesis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

The Significance of the 5-Ethyl Group in 4-Thiouridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of nucleoside analogues is a cornerstone of antiviral and antimicrobial drug discovery. Among these, 5-substituted pyrimidine (B1678525) nucleosides have demonstrated significant therapeutic potential. This technical guide delves into the significance of the ethyl group at the 5-position of the 4-thiouridine (B1664626) scaffold. While direct and extensive research on 5-Ethyl-4-thiouridine is limited, by examining structure-activity relationships (SAR) within the broader class of 5-substituted pyrimidine nucleosides, we can infer the critical role of the 5-ethyl moiety. This group appears to strike a crucial balance between steric bulk and lipophilicity, influencing enzyme-substrate interactions, metabolic activation, and ultimately, the biological activity of the compound. This guide will synthesize available data on related compounds, outline relevant experimental protocols, and provide a framework for the future development of this compound and its derivatives as potential therapeutic agents.

Introduction: The Role of 5-Substitution in Pyrimidine Nucleosides

The 5-position of the pyrimidine ring is a key target for chemical modification in the design of nucleoside analogues. Alterations at this position can profoundly impact the biological properties of the molecule without disrupting the essential hydrogen bonding patterns required for recognition by polymerases and other enzymes. The nature of the substituent at the 5-position can influence several key factors:

-

Enzyme Recognition and Binding: The size, shape, and electronic properties of the 5-substituent can affect the binding affinity of the nucleoside analogue to target enzymes, such as viral polymerases or kinases.

-

Metabolic Activation: Nucleoside analogues are prodrugs that require intracellular phosphorylation to their active triphosphate form. The 5-substituent can influence the efficiency of these phosphorylation steps.

-

Pharmacokinetic Properties: Modifications at the 5-position can alter the lipophilicity and metabolic stability of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

The Significance of the Ethyl Group

The ethyl group, a small, non-polar alkyl substituent, offers a unique combination of properties that can be advantageous in drug design.

Steric and Electronic Effects

Compared to a hydrogen or methyl group, the ethyl group provides increased steric bulk. This can enhance binding to the active site of target enzymes through favorable van der Waals interactions. However, it is not so large as to cause steric hindrance that would prevent binding. Structure-activity relationship studies on a series of 3'-azido-3'-deoxythymidine (AZT) analogues have shown that small alkyl substitutions (H, CH3, and C2H5) at the C-5 position result in the most potent anti-HIV activity, while larger alkyl groups lead to a significant decrease in potency[1]. This suggests an optimal size for the 5-substituent, where the ethyl group is well-tolerated and potentially beneficial.

Lipophilicity and Membrane Permeability

The ethyl group increases the lipophilicity of the uridine (B1682114) scaffold compared to its unsubstituted or 5-methyl counterparts. This enhanced lipophilicity can facilitate passive diffusion across cellular membranes, potentially leading to higher intracellular concentrations of the drug and improved bioavailability.

Quantitative Data on Related 5-Ethyl Pyrimidine Nucleosides

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

| 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | Median Effective Dose (ED50) | 8.6 µM | [2] |

| 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 2 (HSV-2) | Vero | Median Effective Dose (ED50) | 7.8 µM | [2] |

| Carbocyclic analogue of 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | - | Inhibits replication | [3] |

| Carbocyclic analogue of 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 2 (HSV-2) | Vero | - | Inhibits replication | [3] |

Table 1: Antiviral Activity of 5-Ethyl-Substituted Pyrimidine Nucleoside Analogues. This table summarizes the reported antiviral activities of 5-ethyl-2'-deoxyuridine and its carbocyclic analogue against Herpes Simplex Viruses. The data suggests that the 5-ethyl group is compatible with potent antiviral activity.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for similar nucleoside analogues.

Synthesis of this compound

A plausible synthetic route to this compound would involve the initial synthesis of 5-ethyluridine (B1619342) followed by thionation.

Step 1: Synthesis of 5-Ethyluridine

A common method for the synthesis of 5-alkyluridines is the palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) from a 5-halouridine precursor.

-

Protection of Uridine: The hydroxyl groups of uridine are first protected, for example, by acetylation with acetic anhydride (B1165640) in pyridine (B92270).

-

Halogenation: The protected uridine is halogenated at the 5-position, typically using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield the 5-bromo or 5-iodo derivative.

-

Cross-Coupling: The 5-halouridine derivative is then subjected to a cross-coupling reaction with an appropriate ethylating agent, such as ethylboronic acid (in a Suzuki coupling) or tetraethyltin (B1219993) (in a Stille coupling), in the presence of a palladium catalyst and a base.

-

Deprotection: The protecting groups are removed to yield 5-ethyluridine.

Step 2: Thionation of 5-Ethyluridine

The 4-oxo group of 5-ethyluridine can be converted to a 4-thio group using a thionating agent.

-

Reaction with Lawesson's Reagent: 5-Ethyluridine is reacted with Lawesson's reagent in a suitable solvent (e.g., pyridine or dioxane) at an elevated temperature.

-

Purification: The resulting this compound is purified by column chromatography.

Figure 1: General synthetic workflow for this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC50).

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluency.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound) in a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The presumed mechanism of action for this compound as an antiviral or antimicrobial agent involves its intracellular conversion to the active triphosphate form, which then interferes with nucleic acid synthesis.

Figure 2: Proposed metabolic activation pathway of this compound.

The active this compound triphosphate can then act as a competitive inhibitor or an alternative substrate for viral or bacterial polymerases. Incorporation of the modified nucleotide into the growing nucleic acid chain can lead to chain termination or a dysfunctional nucleic acid, ultimately inhibiting replication.

Conclusion and Future Directions

While direct experimental evidence remains to be fully elucidated, the analysis of related 5-substituted pyrimidine nucleosides strongly suggests that the 5-ethyl group in this compound is a significant determinant of its potential biological activity. Its optimal size and increased lipophilicity are likely to confer favorable properties for enzyme binding and cellular uptake.

Future research should focus on:

-

Dedicated Synthesis and In Vitro Evaluation: The synthesis and comprehensive in vitro antiviral and antimicrobial screening of this compound are crucial to confirm its therapeutic potential.

-

Comparative SAR Studies: A systematic comparison of this compound with other 5-alkyl-4-thiouridine analogues (e.g., methyl, propyl, butyl) would provide a clearer understanding of the optimal alkyl chain length for activity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its interaction with target enzymes and its metabolic fate, will be essential for further development.

-

In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

By building upon the foundational knowledge of 5-substituted pyrimidine nucleosides, the targeted investigation of this compound holds promise for the development of novel therapeutic agents.

References

- 1. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Nascent RNA with 4-Thiouridine in Cultured Cells

Introduction

Metabolic labeling with uridine (B1682114) analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. By introducing a modified nucleoside like 4-thiouridine (B1664626) (4sU) into cell culture media, it is taken up by cells, converted into its triphosphate form, and incorporated into newly transcribed RNA. This chemical "tag" allows for the specific isolation and analysis of nascent RNA transcripts. These application notes provide detailed protocols for using 4sU in cultured cells, covering labeling, RNA extraction, and downstream analysis, tailored for researchers in molecular biology and drug development.

Core Principle and Workflow

The fundamental principle involves the cellular uptake and incorporation of 4sU into RNA. The thiol group on the incorporated 4sU serves as a chemical handle for subsequent biotinylation, enabling the affinity purification of the labeled RNA using streptavidin-coated beads. This process allows for the separation of newly synthesized RNA from the bulk of pre-existing RNA within the cell.

Caption: Experimental workflow for nascent RNA labeling and isolation using 4-thiouridine.

Data Presentation: Quantitative Parameters

The efficiency and potential cytotoxicity of 4sU labeling are dependent on its concentration and the duration of incubation. The following tables provide a summary of recommended concentrations and reported cytotoxicity data.

Table 1: Recommended 4-Thiouridine Concentrations for Labeling. [1]

| Labeling Duration | Recommended 4sU Concentration (µM) |

| Short-term (< 1 hour) | 200 - 500 |

| Long-term (1 - 24 hours) | 50 - 200 |

Table 2: Cytotoxicity and Cellular Effects of Uridine Analogs.

| Compound | Cell Line | Concentration (µM) | Incubation Time | Observed Effect |

| 4-Thiouridine (4sU) | HEK293T | 50 | 30 min | Well tolerated |

| 4-Thiouridine (4sU) | Human Cells | 500 | Not Specified | Can trigger a ribosomal stress response[2] |

| 5-Ethynyluridine (EU) | HEK293T | up to 1000 | 5 - 72 hours | Inhibition of cell proliferation without affecting viability[3] |

| 5-Ethynyluridine (EU) | A549 | up to 500 | 48 hours | Decrease in cell counts[3] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine

This protocol details the steps for labeling cultured mammalian cells with 4sU.

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

4-Thiouridine (4sU) stock solution (50 mM in sterile RNase-free water or DMSO, store at -20°C protected from light)[4]

-

Phosphate-Buffered Saline (PBS), RNase-free

-

TRIzol reagent or other lysis buffer for RNA extraction

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency on the day of the experiment.[1]

-

Preparation of Labeling Medium: Thaw the 4sU stock solution. For a final concentration of 100 µM in 10 mL of medium, add 20 µL of the 50 mM 4sU stock to 10 mL of pre-warmed complete culture medium. Mix thoroughly.

-

Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing labeling medium.[1]

-

Incubation: Incubate the cells for the desired duration (e.g., 15 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂).[1][2] The incubation time will depend on the specific research question and the half-life of the RNA of interest.

-

Harvesting: After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the culture vessel (e.g., 1 mL for a 6-well plate well).[1] Proceed with total RNA extraction according to the manufacturer's protocol.

Protocol 2: Biotinylation and Purification of 4sU-Labeled RNA

This protocol describes the biotinylation of the thiol group in the incorporated 4sU and the subsequent purification of the labeled RNA.

Materials:

-

Total RNA containing 4sU-labeled transcripts

-

EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)

-

Dimethylformamide (DMF)

-

Streptavidin-coated magnetic beads

-

Binding/Washing buffers (as per bead manufacturer's instructions)

-

Elution buffer (containing a reducing agent like DTT)

-

RNase-free water

Procedure:

-

Biotinylation Reaction Setup: In an RNase-free tube, dissolve the total RNA in an appropriate buffer. Add Biotin-HPDP (from a stock solution in DMF) to the RNA solution. A common ratio is 2 µL of a 1 mg/mL Biotin-HPDP stock per 1 µg of total RNA.[1]

-

Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation.

-

Removal of Unreacted Biotin: Purify the biotinylated RNA from the excess, unreacted Biotin-HPDP using chloroform (B151607) extraction followed by isopropanol (B130326) precipitation or a suitable RNA clean-up kit.

-

Binding to Streptavidin Beads: Resuspend the biotinylated RNA in a binding buffer compatible with the streptavidin beads. Add the streptavidin magnetic beads and incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant (which contains the unlabeled RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA, followed by washes with a low-salt wash buffer.[4]

-

Elution: To elute the purified 4sU-labeled RNA, resuspend the beads in an elution buffer containing a reducing agent, such as 100 mM dithiothreitol (B142953) (DTT). The DTT will cleave the disulfide bond in the Biotin-HPDP linker, releasing the RNA from the beads.[1] Incubate for 5-10 minutes at room temperature.

-

Final Purification: Pellet the beads and collect the supernatant containing the eluted, nascent RNA. Perform a final clean-up of the eluted RNA using an appropriate method (e.g., ethanol (B145695) precipitation or a spin column) to remove the DTT. The purified nascent RNA is now ready for downstream applications.

Signaling Pathways and Cellular Processes

The metabolic labeling of RNA with 4sU is based on the cell's natural nucleotide salvage pathway.

Caption: Metabolic activation pathway of 4-thiouridine for incorporation into nascent RNA.

Once 4sU is transported into the cell, it is phosphorylated by cellular kinases to its active triphosphate form, 4sUTP.[5] This 4sUTP is then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts.[4] This process allows for the temporal tracking of gene expression and RNA metabolism. Prodrug approaches, which deliver 4sU as a 5'-monophosphate derivative, aim to bypass the initial, often rate-limiting, phosphorylation step, potentially increasing labeling efficiency in cells with low kinase activity.[5][6]

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Ethyl-4-thiouridine (E4U)-based Metabolic Labeling of RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction